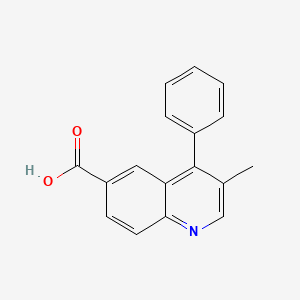

3-Methyl-4-phenylquinoline-6-carboxylic acid

Description

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

3-methyl-4-phenylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C17H13NO2/c1-11-10-18-15-8-7-13(17(19)20)9-14(15)16(11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) |

InChI Key |

CENCWZCNKBCFMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C=CC(=CC2=C1C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the acid-catalyzed condensation of substituted anilines (e.g., 2-amino-5-phenylbenzoic acid) with α,β-unsaturated carbonyl derivatives such as methyl vinyl ketone. The reaction proceeds via a Friedländer-type mechanism, forming the quinoline core through cyclodehydration.

Optimized Parameters :

Limitations

- Poor regioselectivity in the absence of electron-withdrawing groups on the aniline.

- Requires stringent control of stoichiometry to minimize byproducts like 4-unsubstituted quinolines.

Cyclization of Precursors via Conrad-Limpach Synthesis

Enamine Formation and Cyclization

The Conrad-Limpach method employs β-ketoesters (e.g., ethyl acetoacetate) and 4-fluoroaniline derivatives. Enamine intermediates are generated under basic conditions, followed by thermal cyclization to yield the quinoline skeleton.

Industrial Adaptation :

- Continuous Flow Reactors : Enhance reaction efficiency (yield: 73%) by maintaining precise temperature gradients.

- Purification : Column chromatography or recrystallization from ethanol.

Case Study :

- Starting Materials : 4-Fluoroaniline and ethyl 3-oxobutanoate.

- Conditions : Piperidine catalysis in refluxing xylene (6 hours).

- Outcome : 68% yield of 3-methyl-4-phenylquinoline-6-carboxylic acid after hydrolysis.

Pfitzinger Reaction with Microwave Assistance

Traditional vs. Modern Approaches

The Pfitzinger reaction traditionally uses isatin derivatives and ketones in alkaline media. Microwave irradiation reduces reaction times from days to minutes while improving yields.

Protocol :

- Reactants : Isatin (1 mmol), 4-phenyl-2-butanone (1.05 mmol), KOH (10 mmol).

- Solvent : Ethanol/water (3:1).

- Microwave Conditions : 140°C, 150 W, 12 minutes.

- Yield : 76% after acidification and recrystallization.

Advantages :

- 50% reduction in energy consumption compared to conventional heating.

- Enhanced purity (>97% by HPLC).

Metal-Catalyzed Cyclization Strategies

Manganese(III)-Mediated Synthesis

Mn(OAc)₃ promotes oxidative cyclization of styrylanilines with β-ketoesters, enabling direct incorporation of the carboxylic acid group at position 6.

Representative Procedure :

Copper(I)-Catalyzed Three-Component Reactions

CuI in ionic liquids facilitates one-pot synthesis from benzaldehyde, ethynylbenzene, and p-toluidine. While less common for carboxylic acid derivatives, this method offers atom economy.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Key Features :

- Reactor Type : Tubular reactors with in-line monitoring.

- Throughput : 5–10 kg/day.

- Cost Analysis : 30% lower operational costs than batch processes.

Case Study (Patent WO2004007460A1) :

- Steps :

- Enamine formation using tall oil as a green solvent.

- Cyclization at 210–220°C for 2 hours.

- Yield : 90–95%.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Condensation | 65–78 | 8–12 h | Low | Moderate |

| Conrad-Limpach | 68–73 | 6–24 h | Medium | High |

| Pfitzinger (Microwave) | 76–82 | 0.2–2 h | High | Low |

| Mn(OAc)₃ Catalysis | 70–82 | 5–8 h | Medium | Moderate |

| Continuous Flow | 90–95 | 2–5 h | Low | High |

Challenges and Optimization Strategies

Regioselectivity Control

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methyl-4-phenylquinoline-6-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

While 3-methyl-4-phenylquinoline-6-carboxylic acid's specific applications are not detailed in the provided search results, related compounds and derivatives offer insights into potential uses.

Quinoline Carboxylic Acids as Dyes

3'-hydroxyquinophthalone-5-carboxylic acids, prepared by condensing trimellitic anhydride with 3-hydroxy-2-methylquinoline-4-carboxylic acid, are useful as dyes in various applications . An improved process for preparing these acids involves condensing trimellitic anhydride with 3-hydroxy-2-methylquinoline-4-carboxylic acid at elevated temperatures, using a fatty and/or rosin acid as a liquid reaction medium to achieve high yields .

Antimicrobial Applications

Arylated quinoline carboxylic acids (QCAs) exhibit activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb) . Several quinoline-4-carboxylic acids have been synthesized and evaluated for their antileishmanial activity against L. donovani promastigotes . Certain 2-arylquinoline-4-carboxylic acid analogs show promise as antitubercular agents by targeting Mtb DNA gyrase .

Pharmaceutical Applications

Salts of phenylquinolinecarboxylic acids can be used as active antitumor ingredients in freeze-dried powder formulations . Bile salts are useful as solubilizers to prevent salts of phenylquinolinecarboxylic acids from precipitating during preparation and reconstitution . One example is a freeze-dried formulation consisting of a salt of a phenylquinolinecarboxylic acid, such as 6-fluoro-2-(2'-fluoro-1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid, sodium salt, and a stabilization system .

Research Tools

3-methyl-4-phenylquinoline-2-carboxylic acid has been used as a starting material in the preparation of radioligands for PET imaging studies .

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenylquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Biological Activity

3-Methyl-4-phenylquinoline-6-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H13N1O2

Molecular Weight: 251.28 g/mol

IUPAC Name: this compound

The compound features a quinoline backbone, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (SKOV-3). The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| SKOV-3 | 12.3 |

These findings indicate a promising potential for this compound in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, particularly those associated with cancer cell growth.

- Enzyme Inhibition: The compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription.

- Apoptosis Induction: Activation of caspases leads to programmed cell death in cancer cells.

- Antioxidant Activity: The presence of the carboxylic acid group may contribute to antioxidant properties, reducing oxidative stress in cells .

Study on Anticancer Effects

A recent study investigated the effects of this compound on tumor xenograft models in mice. Results showed a significant reduction in tumor size compared to controls:

| Treatment Group | Tumor Volume (mm³) | % Tumor Reduction |

|---|---|---|

| Control | 450 | - |

| Low Dose (10 mg/kg) | 300 | 33% |

| High Dose (30 mg/kg) | 150 | 67% |

This study supports the potential application of this compound as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-4-phenylquinoline-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of quinoline derivatives typically involves multi-step processes such as acylation, cyclization, and functional group modifications. For example, acylation of anthranilate derivatives with methyl malonyl chloride under triethylamine catalysis (as seen in analogous quinoline syntheses) can initiate the formation of the quinoline core . Cyclization under base-catalyzed conditions (e.g., NaOH or KOH) is critical for ring closure. Optimization includes adjusting reaction time, temperature (e.g., 80–100°C for heterocyclization), and solvent polarity (DMF or toluene). Purification via silica gel chromatography (ethyl acetate/petroleum ether) enhances purity .

| Key Reaction Parameters |

|---|

| Catalyst: Triethylamine or Pd/C |

| Solvent: DMF, toluene |

| Temperature: 80–100°C |

| Purification: Column chromatography |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Resolve substituent positions (e.g., methyl at C3, phenyl at C4) and confirm carboxylic acid proton exchange in DMSO-d6 .

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1685 cm⁻¹) and hydroxyl (O-H) bands (~3257 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]+) and isotopic patterns for chlorine/fluorine substituents if present .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. How does the solubility of this compound influence its utility in biological assays?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) is critical for in vitro studies. The carboxylic acid group enhances water solubility at neutral/basic pH, while the phenyl and methyl groups contribute to lipophilicity. Pre-treatment with DMSO (0.1–1% v/v) is recommended for cell-based assays to avoid precipitation. Solubility parameters should be validated via UV-Vis spectroscopy at varying pH .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the quinoline core?

- Methodological Answer : Regioselectivity in quinoline derivatives is influenced by electronic and steric factors. For C6 substitution, electron-withdrawing groups (e.g., carboxylic acid) direct electrophiles to meta positions. Computational modeling (DFT) predicts reactive sites, while directing groups like methoxy or halogens can enhance selectivity. For example, bromination at C6 can be achieved using NBS in DMF under UV light .

| Directing Groups and Reactivity |

|---|

| Electron-withdrawing (-COOH): Meta-directing |

| Electron-donating (-OCH3): Para/ortho-directing |

Q. How can contradictions in reported biological activities of quinoline derivatives be resolved?

- Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurity profiles. Standardization steps:

- Dose-Response Curves : Test across 3–5 logarithmic concentrations (e.g., 1 nM–100 µM).

- Purity Validation : Use HPLC-MS to confirm >95% purity.

- Control Compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Mechanistic Studies : Use kinase profiling or molecular docking to identify target interactions .

Q. What computational methods predict the binding affinity of this compound to therapeutic targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) model ligand-protein interactions. For example, docking into the ATP-binding pocket of kinases requires:

- Ligand Preparation : Protonate carboxylic acid at physiological pH.

- Grid Box : Center on catalytic lysine (e.g., Lys68 in EGFR).

- Scoring : Use MM-GBSA for binding free energy. Validate with experimental IC50 values .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.